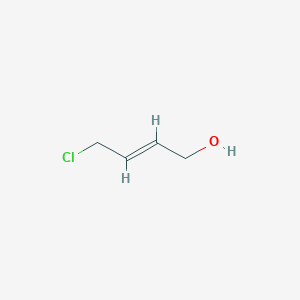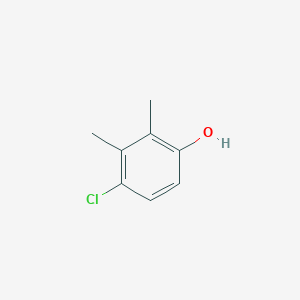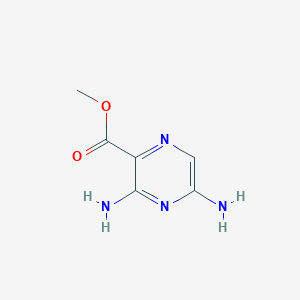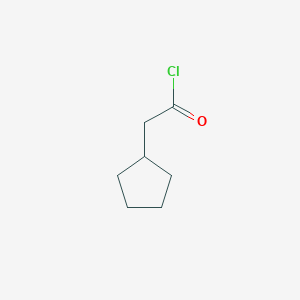
1-羟基环己烷羧酸乙酯
描述
Ethyl 1-hydroxycyclohexanecarboxylate: is an organic compound with the molecular formula C9H16O3. It is a colorless liquid with a faint odor and is known for its applications in various industries, including pharmaceuticals and fragrances . The compound consists of an ethyl group attached to a cyclohexane ring, with a hydroxyl group and a carboxylate group also present .
科学研究应用
Chemistry: Ethyl 1-hydroxycyclohexanecarboxylate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways involving hydroxyl and carboxylate groups .
Medicine: The compound is used in the pharmaceutical industry as an intermediate in the synthesis of drugs. It is also studied for its potential therapeutic effects and interactions with biological targets .
Industry: Ethyl 1-hydroxycyclohexanecarboxylate is used in the fragrance and flavor industry to add specific scents or tastes to products. It is also used as a solvent and in the production of polymers and resins .
作用机制
Target of Action
Ethyl 1-Hydroxycyclohexanecarboxylate is primarily used as an intermediate in the synthesis of various drugs . Its primary targets are therefore dependent on the specific drug being synthesized. In the fragrance and flavor industry, its targets are the receptors in our olfactory or gustatory system .
Mode of Action
The mode of action of Ethyl 1-Hydroxycyclohexanecarboxylate is based on its ability to undergo chemical reactions and form important functional groups in drug molecules . In the fragrance and flavor industry, its mode of action is based on the interaction between the compound and the receptors in our olfactory or gustatory system, resulting in the perception of a particular fragrance or flavor .
Pharmacokinetics
It’s known that this compound is soluble in organic solvents but sparingly soluble in water , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 1-Hydroxycyclohexanecarboxylate’s action are specific to the drug being synthesized . As an intermediate, it contributes to the overall therapeutic effect of the final drug product. In the fragrance and flavor industry, it contributes to the perception of a particular fragrance or flavor .
Action Environment
The action, efficacy, and stability of Ethyl 1-Hydroxycyclohexanecarboxylate can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in organic environments . Additionally, storage conditions can impact its stability, with recommendations to store it in a cool and dry place .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 1-hydroxycyclohexanecarboxylate can be synthesized through the reaction of cyclohexanone with ethyl chloroformate in the presence of a catalyst such as potassium tert-butoxide or tetrabutylammonium fluoride . Another method involves the reaction of 1-hydroxy-1-cyclohexanecarbonitrile with ethanol in the presence of hydrogen chloride, followed by hydrolysis .
Industrial Production Methods: Industrial production of ethyl 1-hydroxycyclohexanecarboxylate typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions: Ethyl 1-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The major product formed is cyclohexanecarboxylic acid.
Reduction: The major product formed is cyclohexanol.
Substitution: The major products depend on the substituent used, such as halogenated cyclohexane derivatives.
相似化合物的比较
Ethyl 4-hydroxycyclohexanecarboxylate: Similar in structure but with the hydroxyl group at the 4-position instead of the 1-position.
Cyclohexanecarboxylic acid: Lacks the ethyl and hydroxyl groups, making it less versatile in certain applications.
Cyclohexanol: Contains a hydroxyl group but lacks the carboxylate group, limiting its use in certain reactions.
Uniqueness: Ethyl 1-hydroxycyclohexanecarboxylate is unique due to the presence of both hydroxyl and carboxylate groups, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in various synthetic processes .
属性
IUPAC Name |
ethyl 1-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-8(10)9(11)6-4-3-5-7-9/h11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGBBZRMRVLEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041952 | |
| Record name | Ethyl 1-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-01-1 | |
| Record name | Cyclohexanecarboxylic acid, 1-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-hydroxycyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1127-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-cyclohexanecarboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 1-HYDROXYCYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZL293290 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,9-dimethoxy-6H-benzofuro[3,2-c]chromene](/img/structure/B75097.png)








